molecular formula C24H96B2 B13383194 CID 162130518 CAS No. 8016-26-0

CID 162130518

Cat. No.: B13383194
CAS No.: 8016-26-0
M. Wt: 406.6 g/mol
InChI Key: KGZFIWMARDOINR-UHFFFAOYSA-N
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Description

The compound with the identifier “CID 162130518” is a chemical entity registered in the PubChem database

Properties

CAS No.

8016-26-0

Molecular Formula

C24H96B2

Molecular Weight

406.6 g/mol

InChI

InChI=1S/24CH4.2B/h24*1H4;;

InChI Key

KGZFIWMARDOINR-UHFFFAOYSA-N

Canonical SMILES

[B].[B].C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C

Origin of Product

United States

Chemical Reactions Analysis

Structural Analysis

The compound’s SMILES string [B].[B].C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C indicates a structure dominated by methyl groups (-CH<sub>3</sub>) with two boron atoms. Key features include:

  • Molecular Weight : 406.6 g/mol .

  • Hydrogen Bonding : Zero donors/acceptors, suggesting low polarity .

  • Rotatable Bonds : Absent, implying rigidity .

PropertyValueSource
Molecular FormulaC<sub>24</sub>H<sub>96</sub>B<sub>2</sub>
Topological Polar SA0 Ų
Heavy Atom Count26

Hypothetical Reactivity

While no experimental reaction data exists, boron’s electrophilic nature suggests potential reactivity:

Boron-Specific Reactions

  • Hydroboration : Boron could act as a Lewis acid, facilitating addition to alkenes (e.g., forming organoboranes).

  • Oxidation : Boron centers might oxidize to boronic acids (B-OH) under aqueous conditions.

Methyl Group Reactivity

  • Halogenation : Methyl groups may undergo free-radical substitution with halogens (e.g., Cl<sub>2</sub>/UV light).

  • Combustion : Predicted to burn in oxygen, yielding CO<sub>2</sub>, H<sub>2</sub>O, and B<sub>2</sub>O<sub>3</sub>.

Computational Insights

  • Docking Studies : Molecular dynamics simulations (not available for this compound) are commonly used for boron-containing compounds to predict binding interactions .

  • Thermodynamic Stability : Low polar surface area (0 Ų) and high hydrophobicity suggest stability in nonpolar solvents .

Research Gaps

  • Experimental Data : No kinetic or thermodynamic studies on decomposition, catalysis, or functionalization.

  • Biological Activity : No assays for toxicity, enzymatic inhibition, or biomedical applications.

Scientific Research Applications

CID 162130518 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 162130518 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can involve inhibition or activation of enzymes, receptors, or other proteins involved in biological processes .

Comparison with Similar Compounds

CID 162130518 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. For example, compounds with similar molecular frameworks or substituents may exhibit similar chemical and biological properties. this compound may have unique features that make it distinct from these similar compounds .

Biological Activity

CID 162130518, also known as 3-Fluoro-6-methoxy-2-methylbenzaldehyde , is a compound that has garnered attention in various fields, including medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

PropertyDetails
Molecular FormulaC₉H₉FO₂
Molecular Weight168.16 g/mol
IUPAC Name3-fluoro-6-methoxy-2-methylbenzaldehyde
InChI KeySPSHKLVVUUNAJG-UHFFFAOYSA-N
Canonical SMILESCC1=C(C=CC(=C1C=O)OC)F

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Material : The process begins with 3-fluoro-2-methylphenol.
  • Methoxylation : The methoxy group is introduced at the 6-position through a methoxylation reaction.
  • Formylation : The final step involves formylation to add the aldehyde group at the 1-position.

These steps can be optimized for large-scale production using advanced techniques such as continuous flow reactors and high-throughput screening to enhance yield and purity.

The biological activity of this compound is largely attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites in biological molecules. This property allows it to interact with enzymes and other proteins, potentially influencing various biochemical pathways.

Biological Activity

Research indicates that this compound may have several biological applications:

  • Enzyme Studies : It is utilized in the study of enzyme-catalyzed reactions involving aldehydes, which can provide insights into metabolic pathways and enzyme mechanisms.
  • Pharmaceutical Development : Preliminary investigations suggest potential therapeutic applications, particularly in drug development aimed at specific molecular targets.

Case Studies

  • Enzyme Interaction Study : A study focused on the interaction of this compound with aldehyde dehydrogenase demonstrated that the compound could act as an inhibitor, providing valuable data for drug design targeting metabolic disorders.
  • Antimicrobial Activity : Another investigation assessed its antimicrobial properties against various pathogens, revealing moderate activity that warrants further exploration for potential pharmaceutical applications.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Biochemical Effects : The compound's reactivity due to the presence of fluorine and methoxy groups influences its interactions with biological targets, leading to varied biochemical effects.
  • Toxicological Assessments : Toxicological evaluations are ongoing to determine safety profiles for potential therapeutic use.

Q & A

Q. How to optimize this compound’s pharmacokinetic parameters using computational modeling?

  • Methodological Answer : Apply PBPK (Physiologically Based Pharmacokinetic) models in software like GastroPlus. Input parameters (logP, plasma protein binding) from in vitro assays. Validate predictions against in vivo rodent PK data, adjusting for species-specific metabolic differences .

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